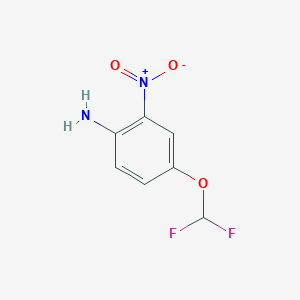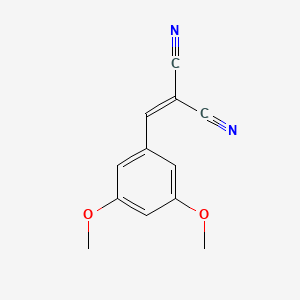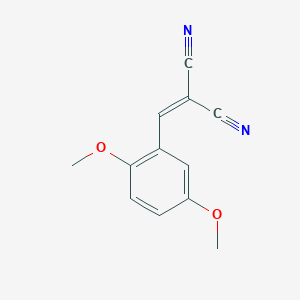
5,7-Dichloro-4-hydrazinoquinoline hydrochloride
Overview
Description
5,7-Dichloro-4-hydrazinoquinoline hydrochloride (abbreviated as 5,7-DCHQ) is a yellow-colored, crystalline powder that is soluble in water. It is a hydrochloride salt of the 5,7-dichloro-4-hydrazinoquinoline molecule. The empirical formula for 5,7-DCHQ is C9H7Cl2N3· HCl, and its molecular weight is 264.54 g/mol . It is used in scientific research and has a wide range of biochemical and physiological effects.
Molecular Structure Analysis
The molecular structure of 5,7-DCHQ consists of a quinoline ring with two chlorine atoms (Cl) and a hydrazine group (NN) attached at positions 5 and 7. The hydrochloride salt adds an additional Cl atom. The SMILES string representation is ClC1=C2C(N=CC=C2NN)=CC(Cl)=C1.Cl .Safety and Hazards
Scientific Research Applications
Green Chemistry Methodology
- Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines†
- Application: A green chemistry methodology for producing 5-hydrazinoquinoline, a derivative of 5,7-Dichloro-4-hydrazinoquinoline hydrochloride, using a heavy-metal-free reduction in an aqueous medium with l-ascorbic acid (Norris, Bezze, Franz, & Stivanello, 2009).
Cancer Research
- Synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-amino-indazoles as anti-cancer agents
- Application: Synthesis of polyhalo quinazolines and indazoles, related to this compound, and their evaluation as potential anticancer agents (Yan et al., 2013).
Electrochemical Research
- Electrodimerization of quinoline derivatives. 5-chloro- and 5,7-dichloro-8-hydroxyquinoline
- Application: Study of the electrochemical reduction and dimerization of quinoline derivatives, including 5,7-dichloro variants (Claret, Muller, Feliu, & Alcalde, 1987).
Spectroscopic Studies
- Comparative vibrational spectroscopic studies, HOMO–LUMO and NBO analysis of 5,7-dibromo-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline based on Density Functional Theory
- Application: Spectroscopic analysis and molecular modeling of 5,7-dichloro-8-hydroxyquinoline, a structurally similar compound, for understanding its properties (Lakshmi, Balachandran, & Janaki, 2011).
Antimicrobial Research
- Evaluation of substituted quinolines for the control of vibriosis in turbot (Scophthalmus maximus)
- Application: Investigating the effectiveness of substituted quinolines, including 5,7-dichloro variants, in controlling vibriosis in fish (Austin, Johnson, & Alderman, 1982).
Antioxidant Activity
- Toxicity and antioxidant activity of 4-hydrazinoquinoline derivatives
- Application: Evaluating the antioxidant activity of 4-hydrazinoquinoline derivatives, closely related to this compound (Romanenko & Kozyr, 2022).
properties
IUPAC Name |
(5,7-dichloroquinolin-4-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3.ClH/c10-5-3-6(11)9-7(14-12)1-2-13-8(9)4-5;/h1-4H,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNOEGVRKSICDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=C(C=C(C2=C1NN)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589088 | |
| Record name | 5,7-Dichloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1172490-52-6 | |
| Record name | 5,7-Dichloro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,16-Dibromo[2.2]paracyclophane](/img/structure/B3025303.png)
![[2,2'-Bipyridine]-5,5'-diamine](/img/structure/B3025308.png)
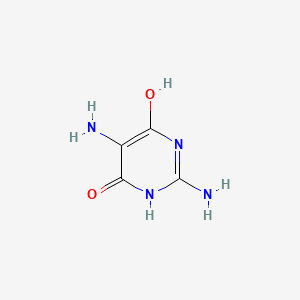
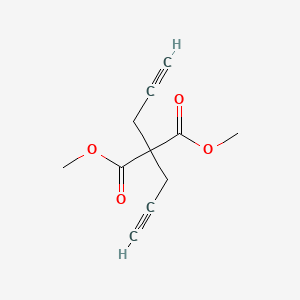
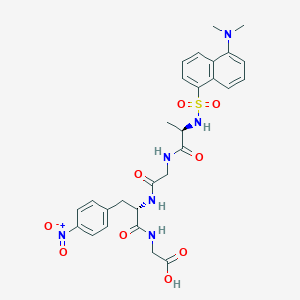

![6,6-Difluorospiro[3.3]heptan-2-amine hydrochloride](/img/structure/B3025313.png)

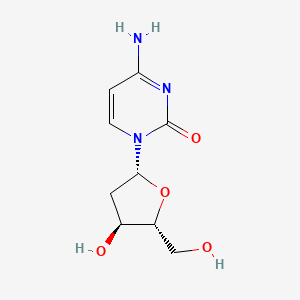
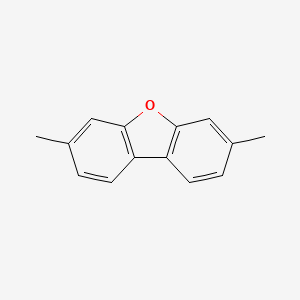
![3-[(2,4-Dichlorophenoxy)methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B3025318.png)
